![molecular formula C16H13ClN2OS B2610381 N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 300712-26-9](/img/structure/B2610381.png)
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (NCT) is an organic compound that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been studied for its potential use in treating inflammation, pain, and other diseases. NCT is also known as N-(2-chlorophenyl)-4-(4-methoxybenzyl)-1,3-thiazol-2-amine and 4-(4-methoxyphenyl)-1,3-thiazol-2-amine.
Scientific Research Applications
Antimicrobial Properties
- Synthesized derivatives of thiazole, including N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, have shown promising antimicrobial activities. Research by Kubba & Rahim (2018) demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans.
Corrosion Inhibition
- The compound has been studied for its potential as a corrosion inhibitor. Kaya et al. (2016) explored its use in preventing corrosion of iron, finding that the compound's molecular structure significantly influences its effectiveness as a corrosion inhibitor (Kaya et al., 2016).
Cancer Cell Growth Inhibition
- A study by Sun et al. (2017) identified that certain thiazole derivatives, similar in structure to this compound, can act as inhibitors of tubulin polymerization, showing potential as antiproliferative agents in cancer therapy (Sun et al., 2017).
Antibacterial and Antifungal Activity
- Viji et al. (2020) conducted a study showing that compounds structurally similar to this compound exhibit notable antibacterial and antifungal properties (Viji et al., 2020).
Inhibition of 5-Lipoxygenase
- Suh et al. (2012) found that N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, similar in structure, exhibit direct inhibition of 5-lipoxygenase, an enzyme involved in inflammatory diseases (Suh et al., 2012).
Drug Delivery Systems
- Asela et al. (2017) explored the use of gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complexes as a novel system for drug transport, enhancing the solubility and stability of these compounds (Asela et al., 2017).
Mechanism of Action
Target of action
Thiazole compounds are known to have diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of action
The mode of action of thiazole compounds can vary greatly depending on their specific structure and the functional groups they contain. Some thiazole compounds work by inhibiting certain enzymes or interacting with specific receptors .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to inhibit sphingolipid biosynthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can also vary widely. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of thiazole compounds can include changes in cell signaling, enzyme activity, and gene expression . Some thiazole compounds have been found to induce apoptosis in certain types of cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of thiazole compounds .
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-12-8-6-11(7-9-12)15-10-21-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDGUWSPSFTZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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